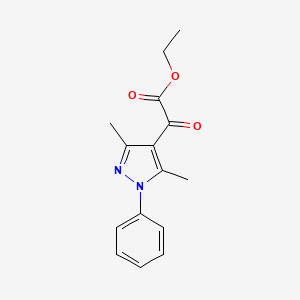

![molecular formula C20H30N2O2S B2641021 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone CAS No. 2310157-73-2](/img/structure/B2641021.png)

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly known as Etizolam and is classified as a thienodiazepine derivative.

Applications De Recherche Scientifique

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anxiolytic and sedative drug. It has also been studied for its potential use in the treatment of insomnia, panic disorder, and depression. In pharmacology, it has been shown to have a high affinity for the benzodiazepine receptor, which is responsible for its anxiolytic and sedative effects. In neuroscience, it has been studied for its potential use as a research tool to study the effects of GABAergic drugs on neuronal activity.

Mécanisme D'action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is similar to that of benzodiazepines. It acts by binding to the benzodiazepine receptor, which enhances the binding of GABA to the GABA-A receptor. This results in an increase in chloride ion influx, which leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. The net effect is a reduction in anxiety, sedation, and muscle relaxation.

Biochemical and Physiological Effects:

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects. It also has anticonvulsant and amnesic effects. It has been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep. It has also been shown to have a low potential for abuse and dependence.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments. It has a high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the effects of GABAergic drugs on neuronal activity. It has a low potential for abuse and dependence, which makes it a safer alternative to other drugs with similar effects. However, it also has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has some side effects, including drowsiness, dizziness, and impaired coordination.

Orientations Futures

There are several future directions for the study of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone. One direction is to study its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and insomnia. Another direction is to study its potential use as a research tool to study the effects of GABAergic drugs on neuronal activity. Additionally, further studies are needed to investigate the long-term effects and safety of this compound.

Méthodes De Synthèse

The synthesis of 2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of thienodiazepine with ethyl magnesium bromide, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde. The final product is obtained by the reduction of the intermediate with sodium borohydride. This method has been optimized to obtain high yields of the compound with high purity.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2S/c1-2-24-19-6-4-17(5-7-19)16-20(23)22-11-3-10-21(12-13-22)18-8-14-25-15-9-18/h4-7,18H,2-3,8-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNWDREBCLWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)